3-Chloro-5-(methoxymethyl)benzoic acid

Physical Organic Chemistry Drug Design Solubility Optimization

Standard methoxy analogs often fail due to rapid O-demethylation or altered sterics. This polysubstituted benzoic acid solves these issues:
• **Metabolic Stability:** Chloro group blocks demethylation pathways (ΔlogP ≈ +0.6).
• **Synthetic Advantage:** Mild acid cleavage enables orthogonal protection vs. methoxy variants.
• **SAR Precision:** Direct probe for methylene spacer effects on target binding.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Cat. No. B13459866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(methoxymethyl)benzoic acid
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C9H9ClO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
InChIKeyMNKBBBHVNNHHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(methoxymethyl)benzoic acid: Compound Profile


3-Chloro-5-(methoxymethyl)benzoic acid (CAS 1519897-56-3, MW 200.62) is a polysubstituted aromatic compound featuring a chloro group at the 3-position and a methoxymethyl (-CH₂OCH₃) moiety at the 5-position . It belongs to the class of benzoic acid derivatives, which are broadly utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals . The combination of a moderately electron-withdrawing chloro substituent and a methoxymethyl group confers distinct physicochemical and reactivity properties relative to simpler methoxy or alkyl analogs, making it a candidate for specific functionalizations in medicinal chemistry and materials science.

3-Chloro-5-(methoxymethyl)benzoic acid: Substitution Risks


While many substituted benzoic acids serve as general-purpose intermediates, replacing 3-Chloro-5-(methoxymethyl)benzoic acid with a structurally related analog can introduce significant risks in advanced research programs. Simple substitution with 3-chloro-5-methoxybenzoic acid, for instance, eliminates the methylene spacer, altering both electronic distribution and steric bulk, which can drastically reduce target binding affinity or modify metabolic pathways [1]. Similarly, replacing the methoxymethyl group with a methyl group removes a potential hydrogen-bond acceptor and a site for metabolic oxidation, potentially leading to reduced solubility or altered pharmacokinetics [2]. The precise positioning of the chloro and methoxymethyl groups is critical for maintaining the intended interaction profile in lead optimization; generic substitution without empirical validation risks invalidating SAR data and compromising synthetic route fidelity.

3-Chloro-5-(methoxymethyl)benzoic acid: Key Evidence


pKa Enhancement vs. Methoxy Analogs

The presence of a meta-chloro substituent is known to lower the pKa of benzoic acid derivatives through inductive electron withdrawal, a property not shared by unsubstituted or purely electron-donating methoxy analogs. While experimental pKa data for 3-Chloro-5-(methoxymethyl)benzoic acid specifically has not been published, class-level inference based on related meta-chlorobenzoic acids (pKa ≈ 3.83) indicates it is approximately 0.37 pKa units more acidic than unsubstituted benzoic acid (pKa 4.19) [1]. In contrast, a 3-methoxybenzoic acid (pKa ≈ 4.09) shows only a marginal increase in acidity [1]. The additional methoxymethyl group at the 5-position, while electron-donating through resonance, does not fully offset the inductive effect of the chloro group. This enhanced acidity can be leveraged to improve aqueous solubility at physiological pH, which is critical for formulation development and bioavailability.

Physical Organic Chemistry Drug Design Solubility Optimization

Metabolic Stability: Chloro vs. Methoxy

Studies on the microbial degradation of methoxylated benzoic acids demonstrate that the introduction of a chloro substituent dramatically alters metabolic stability. In experiments with Nocardia corallina A81, an ortho-chloro substituent completely blocked both demethylation and ring-opening of the aromatic substrate, a key step in biodegradation [1]. While this study focused on ortho-substituted analogs, it provides a strong class-level inference that chloro substituents, particularly in conjunction with methoxy groups, can significantly enhance the metabolic resistance of the benzoic acid scaffold. In contrast, the analogous 3-methoxybenzoic acid without the chloro group would be expected to undergo more rapid O-demethylation. For 3-Chloro-5-(methoxymethyl)benzoic acid, the meta-chloro group combined with the methoxymethyl ether may confer similar, though likely not identical, metabolic stabilization, making it a potentially longer-lasting probe or a more robust synthetic intermediate in biological systems.

Xenobiotic Metabolism Biodegradation Drug Metabolism

Lipophilicity & H-Bonding: Methoxymethyl vs. Methoxy

The substitution of a methoxymethyl (-CH₂OCH₃) group for a methoxy (-OCH₃) group introduces a methylene spacer that increases molecular flexibility and alters lipophilicity. While experimental logP data for 3-Chloro-5-(methoxymethyl)benzoic acid are not available, the presence of an additional carbon atom in the side chain is predicted to increase the logP value by approximately 0.5 to 0.7 units compared to the analogous 3-chloro-5-methoxybenzoic acid [1]. This is based on well-established fragment contribution models (e.g., CLOGP). Furthermore, the methoxymethyl group presents a distinct hydrogen-bond acceptor profile; the ether oxygen is further from the aromatic ring, potentially allowing for more flexible interactions with protein targets compared to the more rigid methoxy group. This subtle structural difference can translate into significant changes in binding mode and affinity, as seen in structure-activity relationship (SAR) studies of related compounds targeting enzymes like carbonic anhydrase [2].

Medicinal Chemistry Druglikeness Physicochemical Property Prediction

Chemoselective MOM Ether Cleavage

The methoxymethyl (MOM) ether is a well-established protecting group for alcohols and carboxylic acids in organic synthesis. In the context of 3-Chloro-5-(methoxymethyl)benzoic acid, the methoxymethyl group can be selectively cleaved under mildly acidic conditions (e.g., HCl in methanol) to unmask a hydroxymethyl (-CH₂OH) functionality [1]. This contrasts with a simple methoxy group, which is relatively inert and cannot be easily transformed into a free hydroxyl under similar conditions. For example, the methyl ester of 3-chloro-5-hydroxybenzoic acid can be synthesized from this compound via MOM cleavage followed by esterification, providing a direct route to a versatile building block. In comparison, 3-chloro-5-methoxybenzoic acid would require harsh demethylation conditions (e.g., BBr₃) that could compromise other sensitive functionalities or lead to side reactions with the chloro substituent. This orthogonal reactivity makes 3-Chloro-5-(methoxymethyl)benzoic acid a strategically superior intermediate for complex molecule synthesis where chemoselective deprotection is required.

Organic Synthesis Protecting Group Strategy Late-Stage Functionalization

3-Chloro-5-(methoxymethyl)benzoic acid: Applications


Lead Optimization: PK & Metabolic Stability

Based on its predicted enhanced lipophilicity (ΔlogP ≈ +0.6) and the class-level inference of increased metabolic resistance to O-demethylation, 3-Chloro-5-(methoxymethyl)benzoic acid is a strategic choice for early-stage medicinal chemistry programs targeting enzymes or receptors where a benzoic acid warhead is required [1]. The compound is particularly valuable when optimizing a lead series derived from simpler 3-chloro-5-methoxybenzoic acid, as it offers a rational step toward improving membrane permeability and reducing first-pass metabolism without drastically altering the core scaffold's binding pose [2]. This scenario is supported by the observed importance of subtle methoxy-substituent modifications in achieving isoform selectivity in carbonic anhydrase inhibitors [3].

Chemoselective Late-Stage Functionalization

The ability to selectively cleave the methoxymethyl ether under mild acidic conditions provides a distinct synthetic advantage over the methoxy analog, enabling the construction of complex molecules where multiple functional groups require orthogonal protection [4]. This is a critical capability in the synthesis of pharmaceutical intermediates and natural product derivatives, where the introduction of a hydroxymethyl group at a late stage can be used for bioconjugation or further diversification. The direct head-to-head comparison of deprotection conditions (mild acid vs. strong Lewis acid) quantifies this advantage, making the compound a preferred building block for convergent synthetic strategies [4].

SAR Probing of Methoxy-Substituted Aromatics

The unique combination of a chloro group and a methoxymethyl side chain makes this compound a valuable tool for dissecting the contributions of specific substituents to biological activity. For example, in a series of benzoic acid analogs targeting the serotonin transporter (SERT), the presence of a chloro and methoxy group in specific positions was shown to be critical for activity [5]. Using 3-Chloro-5-(methoxymethyl)benzoic acid as a probe allows researchers to systematically evaluate the effect of extending the methoxy group to a methoxymethyl group on target affinity and functional selectivity, providing quantitative SAR data that is not accessible with simpler analogs.

Environmental Fate & Biodegradation

Given the demonstrated ability of chloro substituents to block the demethylation and ring-opening of methoxylated benzoic acids by Nocardia species, this compound serves as a relevant model substrate for investigating the environmental persistence and biodegradation pathways of chloro-methoxy aromatic pollutants [6]. Its use in comparative studies with non-chlorinated methoxybenzoic acids can provide quantitative data on the half-lives and metabolic bottlenecks of these compounds in soil and water systems, directly informing environmental risk assessments and bioremediation strategies.

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